2-(2-(Phenylsulfonyl)ethyl)oxirane

Description

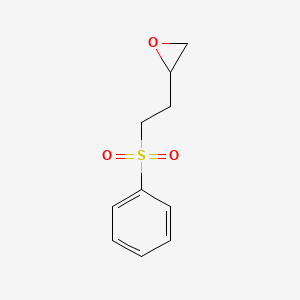

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O3S |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

2-[2-(benzenesulfonyl)ethyl]oxirane |

InChI |

InChI=1S/C10H12O3S/c11-14(12,7-6-9-8-13-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |

InChI Key |

KIQYSHHJXJOUMS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)CCS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Elucidation of Reactivity and Mechanistic Pathways of 2 2 Phenylsulfonyl Ethyl Oxirane

Comprehensive Analysis of Oxirane Ring-Opening Reactions

Diverse Nucleophile Reactivity Profiles

Organometallic Reagent (e.g., Grignard, Organolithium) Interactions

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily react with epoxides in ring-opening reactions. libretexts.orglibretexts.orglibretexts.org In the case of 2-(2-(phenylsulfonyl)ethyl)oxirane, these reactions are anticipated to proceed via an S_N2 mechanism, where the nucleophilic carbon of the organometallic reagent attacks one of the carbon atoms of the epoxide ring. libretexts.orglibretexts.org

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are strong bases and nucleophiles. libretexts.orglibretexts.orgbyjus.com Their reaction with epoxides typically occurs at the less sterically hindered carbon atom, leading to the formation of a new carbon-carbon bond and an alcohol upon subsequent acidic workup. byjus.commasterorganicchemistry.comyoutube.com The presence of the phenylsulfonyl group in this compound may influence the regioselectivity of the attack due to its electron-withdrawing nature.

The general mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on an electrophilic carbon of the epoxide ring. libretexts.orgumkc.edu This results in the opening of the three-membered ring to form an alkoxide intermediate, which is then protonated during the workup to yield the final alcohol product. byjus.comumkc.edu The reaction is typically carried out in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to stabilize the organometallic reagent. libretexts.orglibretexts.org

Table 1: Predicted Products of Organometallic Reagent Interactions with this compound

| Organometallic Reagent | Predicted Product after Workup |

| Methylmagnesium bromide (CH₃MgBr) | 3-(Phenylsulfonyl)-1-propan-2-ol |

| n-Butyllithium (CH₃CH₂CH₂CH₂Li) | 1-(Phenylsulfonyl)-5-nonanol |

| Phenylmagnesium bromide (C₆H₅MgBr) | 1-Phenyl-3-(phenylsulfonyl)propan-2-ol |

This table is predictive and based on general principles of epoxide ring-opening reactions with organometallic reagents.

Carbon-Based Nucleophile Additions

Beyond organometallics, other carbon-based nucleophiles can also open the epoxide ring of this compound. Gilman reagents (lithium diorganocuprates, R₂CuLi), for instance, are known to react with epoxides. masterorganicchemistry.com While they are softer nucleophiles than Grignard or organolithium reagents, they are effective in S_N2-type ring-opening reactions. masterorganicchemistry.com

The addition of cyanide ions (from a source like KCN or NaCN) represents another example of a carbon-based nucleophile attacking an epoxide. This reaction would lead to the formation of a β-hydroxynitrile. The regioselectivity of the attack would likely favor the less sterically hindered carbon of the oxirane ring.

Nitrogen-Based Nucleophile (e.g., Azide) Introductions

Nitrogen-based nucleophiles, such as the azide (B81097) ion (N₃⁻), are effective for introducing nitrogen functionalities into organic molecules. libretexts.org The reaction of an epoxide with sodium azide, often in a protic solvent like ethanol (B145695) or in the presence of a Lewis acid, results in the formation of a β-azido alcohol. This reaction proceeds through an S_N2 mechanism, leading to an inversion of stereochemistry at the site of attack. The resulting azido (B1232118) alcohol can be a valuable intermediate, for example, it can be reduced to a β-amino alcohol.

In the context of this compound, the azide ion would attack one of the epoxide carbons, with the regioselectivity being influenced by both steric and electronic factors. The electron-withdrawing phenylsulfonyl group could potentially influence the electrophilicity of the epoxide carbons. Cascade reactions involving the azidolysis of epoxides followed by cycloadditions have also been reported. researchgate.net

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, with its reactive epoxide ring and flexible ethylsulfonyl chain, provides opportunities for intramolecular reactions, leading to the formation of various cyclic structures.

Cyclizations Leading to Oxygen Heterocycles (e.g., Tetrahydrofurans, Oxetanes)

Intramolecular cyclization can lead to the formation of stable five- or six-membered oxygen-containing rings. While the formation of a six-membered tetrahydropyran (B127337) ring is a possibility, the synthesis of tetrahydrofurans (five-membered rings) and oxetanes (four-membered rings) from epoxide-containing precursors is well-documented. organic-chemistry.orgnih.govdiva-portal.orgillinois.edunih.gov

The formation of a tetrahydrofuran ring from this compound would involve an intramolecular attack of the sulfonyl-stabilized carbanion on the epoxide. This would likely require a base to deprotonate the carbon alpha to the sulfonyl group, followed by a 5-exo-tet cyclization. The resulting product would be a substituted tetrahydrofuran. organic-chemistry.orgchemsynthesis.com

Oxetane (B1205548) synthesis from epoxides can occur through ring expansion reactions, for example, using sulfur ylides. illinois.edu It is also conceivable that under specific conditions, an intramolecular cyclization could lead to a four-membered oxetane ring, although this is generally less favored than the formation of five- or six-membered rings due to ring strain. nih.govnih.govwikipedia.org

Cyclopropane (B1198618) Formation Pathways

The formation of a cyclopropane ring from this compound is a plausible transformation. Cyclopropanation of alkenes is a common method for synthesizing these strained rings. masterorganicchemistry.comorganic-chemistry.orglibretexts.orgyoutube.com One potential pathway could involve the in-situ generation of an alkene from the epoxide, followed by a cyclopropanation reaction. Another possibility involves the intramolecular reaction of a carbanion or a carbene-like species. For instance, treatment with a strong base could lead to the formation of a carbanion alpha to the sulfonyl group, which could then attack the terminal carbon of the epoxide in an intramolecular fashion, displacing the oxygen and forming a cyclopropane ring. The synthesis of spiro[cyclopropane-1,2'-indene] derivatives has been achieved through the reaction of an alkene with dimethylsulfoxonium methylide. mdpi.com

Spirocyclic Systems Formation via Cascade Reactions

The structure of this compound is also amenable to the formation of spirocyclic systems through cascade reactions. A cascade reaction involves a series of intramolecular transformations that occur in a single synthetic operation. nih.govnih.gov For example, an initial intermolecular reaction could be designed to set up a substrate for a subsequent intramolecular cyclization, leading to a spirocyclic product.

A possible cascade could be initiated by the reaction of a bifunctional reagent with the epoxide. This could be followed by an intramolecular cyclization involving the phenylsulfonyl-activated methylene (B1212753) group, ultimately forming a spirocyclic system where one ring contains the sulfur atom and the other is formed during the cascade. The development of palladium-catalyzed cascade reactions has enabled the synthesis of complex spirocyclic pyrrolines. nih.gov

Rearrangements Affecting the Carbon Skeleton

The oxirane ring, a three-membered heterocycle, is inherently strained and susceptible to a variety of ring-opening and rearrangement reactions. In the case of this compound, the presence of the electron-withdrawing phenylsulfonyl group significantly influences the electron density and bond strengths within the molecule, thereby dictating its reactivity, particularly in the context of rearrangements that alter the carbon framework. While specific experimental studies on the carbon skeleton rearrangements of this compound are not extensively documented in the reviewed literature, its reactivity can be inferred from the well-established principles of epoxide chemistry, especially under acidic conditions.

Lewis acid-catalyzed rearrangements are a common feature of epoxides and typically proceed through the formation of a carbocationic intermediate upon coordination of the Lewis acid to the epoxide oxygen. canterbury.ac.nzcore.ac.ukcore.ac.uk This initial step weakens the C-O bonds of the oxirane, facilitating ring-opening. For an unsymmetrical epoxide like this compound, the regioselectivity of ring-opening is a critical determinant of the subsequent rearrangement pathway. The opening can, in principle, generate a carbocation at either the substituted or unsubstituted carbon of the epoxide ring.

The stability of the resulting carbocation intermediate is a key factor governing the reaction pathway. The formation of a more substituted, and thus more stable, carbocation is generally favored. Following the formation of the carbocation, a 1,2-hydride or 1,2-alkyl/aryl shift can occur to yield a more stable carbocation, ultimately leading to the formation of a rearranged product, typically a ketone or an aldehyde, after deprotonation. researchgate.netrsc.org

In the specific case of this compound, a Lewis acid-catalyzed rearrangement could theoretically proceed via two main pathways, as illustrated in the hypothetical reaction scheme below. Path A involves the formation of a secondary carbocation, while Path B leads to a primary carbocation. The greater stability of the secondary carbocation would suggest that Path A is the more probable route.

A subsequent 1,2-hydride shift from the adjacent carbon to the carbocation center in the intermediate from Path A would lead to the formation of a ketone. Alternatively, migration of the phenylsulfonylethyl group could occur, though this is generally less likely than a hydride shift unless there are specific stereoelectronic factors that favor it.

It is important to note that the electron-withdrawing nature of the phenylsulfonyl group might disfavor the formation of a positive charge on the adjacent carbon, potentially influencing the regioselectivity of the initial ring-opening.

Another potential rearrangement for epoxides bearing unsaturation is the vinyl epoxide rearrangement, which typically yields dihydrofurans. acs.orgacs.org However, this compound lacks the requisite vinyl group adjacent to the oxirane ring for this specific type of rearrangement to occur directly.

The Payne rearrangement describes an intramolecular epoxide migration in 2,3-epoxy alcohols, a reaction that proceeds under basic conditions. wiley.com This rearrangement involves the deprotonation of the alcohol followed by an intramolecular SN2 attack to open the epoxide and form a new one at an adjacent position. As this compound is not an epoxy alcohol, it would not undergo a classical Payne rearrangement.

Based on these established principles, the most plausible carbon skeleton rearrangement for this compound would be a Lewis acid-catalyzed transformation to a ketone via a 1,2-hydride shift.

| Hypothetical Rearrangement Pathway | Catalyst/Conditions | Key Intermediate | Predicted Product |

| Path A: Hydride Shift | Lewis Acid (e.g., BF₃·OEt₂) | Secondary Carbocation | 1-(Phenylsulfonyl)pentan-4-one |

| Path B: Alkyl Shift | Lewis Acid (e.g., BF₃·OEt₂) | Secondary Carbocation | 2-Phenyl-2-(phenylsulfonyl)ethyl)acetaldehyde |

Table 1. Predicted products from hypothetical Lewis acid-catalyzed rearrangements of this compound.

Strategic Synthetic Utility and Applications in Complex Molecule Construction

Role as Chiral Building Blocks and Synthetic Intermediates

The capacity to introduce chirality is a cornerstone of modern synthetic chemistry, and 2-(2-(Phenylsulfonyl)ethyl)oxirane serves as a valuable tool in this endeavor. Its prochiral nature allows for the generation of enantiomerically enriched products through asymmetric synthesis methodologies.

The asymmetric epoxidation of the corresponding vinyl sulfone is a primary method for accessing enantiomerically pure this compound. Chiral catalysts, often based on transition metals complexed with chiral ligands, facilitate this transformation, yielding the desired epoxide in high enantiomeric excess. Once obtained, these chiral, non-racemic oxiranes become valuable starting materials for the synthesis of a variety of enantiomerically pure compounds.

The synthetic utility of these chiral oxiranes is demonstrated in their reactions with various nucleophiles. For instance, the ring-opening of enantiopure sulfonyl-substituted epoxides with nucleophiles proceeds with high regioselectivity, typically at the carbon atom distal to the sulfonyl group, and with inversion of stereochemistry. This predictable outcome allows for the establishment of new stereocenters with a high degree of control, a critical aspect in the synthesis of biologically active molecules and natural products.

The presence of the phenylsulfonyl group exerts significant stereochemical control over addition reactions to the oxirane ring, enabling diastereoselective transformations. When the oxirane itself contains a stereocenter, the incoming nucleophile will preferentially attack from a specific face of the molecule to minimize steric hindrance and electronic repulsion, leading to the formation of one diastereomer in preference to the other.

Furthermore, the sulfonyl group can direct the stereochemical outcome of reactions at other positions within the molecule. For example, the reduction of a ketone in a molecule already containing a stereocenter derived from this compound can proceed with high diastereoselectivity due to the directing influence of the existing chiral center and the bulky sulfonyl group. This substrate-controlled diastereoselectivity is a powerful tool for the construction of complex molecules with multiple stereocenters.

Precursor for Diverse Organic Frameworks

The high reactivity of the strained oxirane ring, coupled with the activating effect of the phenylsulfonyl group, makes this compound an excellent precursor for a wide array of organic structures. Nucleophilic attack on the epoxide ring is the most common strategy to unlock its synthetic potential.

The reaction of this compound with oxygen-containing nucleophiles, such as water, alcohols, and carboxylates, provides a straightforward route to functionalized β-hydroxy sulfones. The regioselectivity of this ring-opening reaction is a key feature, with the nucleophile predominantly attacking the less sterically hindered carbon atom of the oxirane ring.

Under acidic conditions, the reaction with water leads to the formation of the corresponding 1,2-diol. In the presence of an alcohol, the product is a β-alkoxy alcohol. These reactions are often characterized by high yields and predictable stereochemical outcomes, making them reliable methods for the synthesis of these valuable building blocks. The resulting β-hydroxy sulfones can be further elaborated into a variety of other functional groups.

A representative reaction is the acid-catalyzed hydrolysis to yield the corresponding diol:

While less common than ring-opening reactions, the transformation of sulfonyl-substituted oxiranes into small carbocyclic rings like cyclopropanes and cyclobutanes has been reported. These transformations often involve multi-step sequences. For instance, the reaction of a sulfonyl epoxide with a suitable nucleophile can introduce a functional group that can subsequently participate in an intramolecular cyclization reaction.

One plausible, though not extensively documented for this specific oxirane, synthetic route could involve the reaction with a malonate ester followed by an intramolecular cyclization to form a cyclopropane (B1198618) ring. The sulfonyl group, in this case, would act as a leaving group in the final ring-closing step. The synthesis of cyclobutanes is more challenging but can be envisioned through photochemical methods or metal-catalyzed cycloaddition reactions of derivatives of the starting oxirane.

The versatility of this compound extends to the synthesis of a variety of sulfone-containing heterocyclic systems. The reaction with nitrogen, sulfur, and other heteroatom nucleophiles opens up a vast chemical space of heterocyclic compounds.

For example, the reaction with primary or secondary amines leads to the formation of β-amino alcohols, which are important precursors for the synthesis of nitrogen-containing heterocycles such as morpholines, piperazines, and azetidines. Similarly, reaction with thiols yields β-thio alcohols, which can be cyclized to afford sulfur-containing heterocyles like thiomorpholines.

The following table summarizes the reaction of this compound with various nucleophiles to form precursors for heterocyclic systems:

| Nucleophile | Product Type | Potential Heterocycle |

| Primary Amine (R-NH₂) | β-Amino alcohol | Substituted Piperazine, Morpholine |

| Secondary Amine (R₂NH) | β-Amino alcohol | Substituted Piperazine, Morpholine |

| Hydrazine (N₂H₄) | β-Hydrazinyl alcohol | Pyridazine derivative |

| Thiol (R-SH) | β-Thio alcohol | Thiomorpholine |

These examples underscore the significant utility of this compound as a versatile and reactive intermediate in the construction of complex and diverse molecular architectures, particularly in the realm of chiral synthesis and heterocyclic chemistry.

Exploitation as Acyl Anion Equivalents

The concept of acyl anion equivalents is a powerful tool in retrosynthetic analysis, allowing for the formation of carbon-carbon bonds that are otherwise challenging to forge. This compound can be strategically employed as a latent acyl anion equivalent. The phenylsulfonyl group, a potent electron-withdrawing group, does not render the adjacent methylene (B1212753) group sufficiently acidic for direct deprotonation to form a stable carbanion. Instead, the strategy relies on the inherent reactivity of the epoxide ring.

Nucleophilic attack on the terminal carbon of the oxirane ring proceeds in a regioselective manner, a well-established reactivity pattern for epoxides under basic or neutral conditions. masterorganicchemistry.comlibretexts.org This ring-opening event, upon subsequent oxidation of the newly formed secondary alcohol, unmasks a β-ketosulfone. The real value of the sulfonyl group is realized at this stage. The methylene group, now positioned alpha to both the sulfone and the newly introduced carbonyl, becomes highly acidic. This allows for a facile deprotonation to generate a stabilized enolate, which can then participate in a variety of bond-forming reactions. This multi-step sequence effectively transforms the original ethylsulfonyl fragment into a reactive acyl anion synthon.

A representative transformation is depicted below:

Scheme 1: Transformation of this compound into a β-Ketosulfone

| Step | Reagents and Conditions | Intermediate/Product | Key Transformation |

| 1 | Nu: (e.g., R₂CuLi, RMgX) | γ-Hydroxy sulfone | Nucleophilic opening of the epoxide ring. masterorganicchemistry.com |

| 2 | Oxidizing agent (e.g., PCC, Swern) | β-Ketosulfone | Oxidation of the secondary alcohol to a ketone. |

| 3 | Base (e.g., NaH, LDA) | Stabilized enolate | Generation of the acyl anion equivalent. |

This strategy allows for the introduction of a three-carbon chain that can be further functionalized at the α-position, demonstrating the utility of this compound as a masked reactive species.

Integration into Multicomponent and Cascade Reactions

The dual functionality of this compound makes it an ideal candidate for incorporation into complex reaction sequences, including tandem cyclization-coupling sequences and one-pot synthetic protocols. These approaches offer significant advantages in terms of efficiency and atom economy by minimizing the number of synthetic steps and purification procedures.

Tandem Cyclization-Coupling Sequences

Tandem reactions, where multiple bond-forming events occur in a single operational step without the isolation of intermediates, represent a highly efficient strategy for the rapid construction of complex cyclic and polycyclic systems. The reactivity of this compound can be harnessed to initiate such cascades.

A plausible tandem sequence can be initiated by the nucleophilic opening of the epoxide ring. The resulting γ-hydroxy sulfone intermediate is primed for subsequent intramolecular reactions. For instance, if the initial nucleophile contains a suitable functional group, an intramolecular cyclization can be triggered. The phenylsulfonyl group can play a dual role in this context. Firstly, it activates the molecule for the initial nucleophilic attack, and secondly, it can act as a leaving group in a subsequent cyclization step, or it can stabilize a radical intermediate in a radical cyclization. nih.govnih.gov

An example of a potential tandem Michael addition-cyclization is the reaction of this compound with a nucleophile that also contains a Michael acceptor. The initial epoxide opening would be followed by an intramolecular Michael addition to form a cyclic product. beilstein-journals.orgnih.govrsc.org

Table 1: Plausible Tandem Cyclization-Coupling Sequences Initiated by this compound

| Initiating Nucleophile | Tandem Reaction Type | Resulting Core Structure |

| Enolate of a β-ketoester | Epoxide opening-intramolecular aldol | Functionalized cyclohexane |

| Amine | Epoxide opening-intramolecular amination | Substituted piperidine (B6355638) or pyrrolidine |

| Thiol | Epoxide opening-intramolecular thio-Michael | Substituted thiane (B73995) or thiolane |

One-Pot Synthetic Protocols

One-pot syntheses, which involve the sequential addition of reagents to a single reaction vessel, are a powerful strategy for increasing synthetic efficiency. The distinct reactivity of the epoxide and the latent functionality of the sulfonyl group in this compound can be exploited in such protocols.

A hypothetical one-pot reaction could involve the initial reaction of the epoxide with a nucleophile, followed by the in-situ functionalization of the resulting secondary alcohol. For example, the alcohol could be converted into a leaving group, which could then be displaced by a second nucleophile in the same pot.

Furthermore, the phenylsulfonyl group can be used to direct subsequent transformations. After the initial epoxide opening, the resulting γ-hydroxy sulfone can undergo elimination to form an allylic sulfone. This intermediate can then participate in a variety of transformations, such as a Heck reaction or a Michael addition, with a reagent added in the same pot.

Table 2: Representative One-Pot Synthetic Protocol Involving this compound

| Step | Reagent(s) | Key Transformation |

| 1 | Grignard Reagent (R¹MgX) | Epoxide ring opening to form a γ-hydroxy sulfone. masterorganicchemistry.com |

| 2 | Mesyl Chloride, Triethylamine | In-situ mesylation of the secondary alcohol. |

| 3 | Nucleophile (Nu:⁻) | Nucleophilic substitution of the mesylate. |

This one-pot sequence would allow for the formal addition of both a carbon and a heteroatom-based nucleophile to the oxirane precursor in a single, streamlined operation. The development of such protocols highlights the strategic advantage of using multifunctional building blocks like this compound in the synthesis of complex organic molecules.

Computational and Theoretical Investigations of 2 2 Phenylsulfonyl Ethyl Oxirane Chemistry

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules and the energetics of chemical reactions. For 2-(2-(Phenylsulfonyl)ethyl)oxirane, DFT studies are crucial for understanding the intricacies of its reactions, particularly the ring-opening of the strained oxirane ring, which is a key pathway for its functionalization.

Elucidation of Transition States and Energy Barriers

A fundamental aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating and characterizing the geometry and energy of transition states for reactions involving this compound. By mapping the potential energy surface, the activation energy barrier (ΔG‡), which is the energy difference between the reactants and the transition state, can be determined. This information is vital for predicting the feasibility and rate of a reaction. nih.gov

For the nucleophilic ring-opening of this compound, DFT can model the approach of a nucleophile to either of the two electrophilic carbon atoms of the oxirane ring. The calculations would reveal the geometry of the transition state, including the bond-breaking and bond-forming distances, and the associated energy barrier. For instance, in a catalyzed reaction, DFT can elucidate how the catalyst interacts with the epoxide to lower the activation energy. acs.orgnih.gov

To illustrate, consider the hypothetical DFT-calculated energy barriers for the acid-catalyzed and base-catalyzed ring-opening of this compound by a simple nucleophile like water.

| Reaction Condition | Nucleophilic Attack Position | Activation Energy (ΔG‡) (kcal/mol) | Transition State Geometry Highlights |

|---|---|---|---|

| Acid-Catalyzed (H₃O⁺) | C1 (less substituted) | 15.2 | Elongated C-O bond, significant oxonium ion character |

| Acid-Catalyzed (H₃O⁺) | C2 (more substituted) | 18.5 | Significant carbocationic character at C2 |

| Base-Catalyzed (OH⁻) | C1 (less substituted) | 22.1 | SN2-like, backside attack of nucleophile |

| Base-Catalyzed (OH⁻) | C2 (more substituted) | 25.8 | Higher steric hindrance, more constrained transition state |

Note: The data in this table is illustrative and based on general principles of epoxide ring-opening reactions. Specific experimental or computational data for this compound is not available in the cited literature.

Prediction of Regioselectivity and Stereoselectivity

The phenylsulfonyl group in this compound is a strong electron-withdrawing group, which significantly influences the electronic properties of the oxirane ring and, consequently, the regioselectivity of its ring-opening reactions. DFT calculations can predict the preferred site of nucleophilic attack by comparing the activation energies for the two possible pathways (attack at the C1 vs. C2 carbon of the oxirane). eurekaselect.com Generally, under basic or neutral conditions, nucleophilic attack is favored at the less sterically hindered carbon atom (C1). Under acidic conditions, the reaction can proceed via a more Sₙ1-like mechanism, where the nucleophile attacks the carbon atom that can better stabilize a positive charge. The electron-withdrawing nature of the sulfonyl group would likely disfavor carbocation formation at the adjacent carbon, thus influencing the regiochemical outcome.

Stereoselectivity is another critical aspect of epoxide ring-opening, which typically proceeds with an inversion of stereochemistry at the center of attack in an Sₙ2-type mechanism. DFT can confirm this by analyzing the trajectory of the nucleophile and the resulting stereochemistry of the product. youtube.com For chiral catalysts, DFT can be used to build stereochemical models that explain the origin of enantioselectivity by comparing the transition state energies leading to the different stereoisomers. nih.gov

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound play a significant role in its reactivity. Molecular modeling techniques, such as conformational searches using molecular mechanics or DFT, can identify the most stable conformations of the molecule. nih.gov The ethyl chain connecting the phenylsulfonyl group and the oxirane ring allows for considerable conformational freedom.

The relative orientation of the bulky phenylsulfonyl group with respect to the oxirane ring can influence the accessibility of the electrophilic carbons to incoming nucleophiles. A conformational analysis would typically involve rotating the single bonds in the ethyl chain and calculating the relative energies of the resulting conformers. This analysis can reveal low-energy conformations that may be preferentially populated in solution and thus dictate the molecule's reactive encounters.

| Conformer | Dihedral Angle (O-C-C-S) (°) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Anti | ~180 | 0.00 | Most stable, minimal steric hindrance |

| Gauche 1 | ~60 | 1.2 | Slightly higher energy due to steric interaction |

| Gauche 2 | ~-60 | 1.2 | Slightly higher energy due to steric interaction |

| Eclipsed | ~0 | 4.5 | High energy, sterically disfavored |

Note: The data in this table is illustrative and based on general principles of conformational analysis. Specific experimental or computational data for this compound is not available in the cited literature.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.com For this compound, FMO theory can rationalize its electrophilic nature and the regioselectivity of its reactions.

The electron-withdrawing phenylsulfonyl group is expected to lower the energy of both the HOMO and the LUMO of the molecule compared to an unsubstituted epoxide. blogspot.com A lower LUMO energy indicates a greater electrophilicity, making the molecule more susceptible to nucleophilic attack. The shape and location of the LUMO are particularly important. In epoxides, the LUMO is typically an antibonding σ* orbital associated with the C-O bonds of the ring. DFT calculations can visualize the LUMO and show the relative sizes of the orbital lobes on the two carbon atoms of the oxirane. The nucleophile will preferentially attack the carbon atom with the larger LUMO coefficient, as this leads to a stronger orbital interaction and a lower activation energy. researchgate.netnih.gov

The HOMO-LUMO energy gap is another important parameter derived from FMO theory. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | LUMO Lobe Distribution |

|---|---|---|---|---|

| 1,2-Epoxybutane | -10.5 | 1.5 | 12.0 | Larger lobe on the less substituted carbon |

| This compound | -11.2 | -0.5 | 10.7 | Significantly larger lobe on the C1 (less substituted) carbon |

Note: The data in this table is illustrative and based on established principles of FMO theory and the expected effects of electron-withdrawing groups. Specific computational data for this compound is not available in the cited literature.

Emerging Trends and Future Research Directions in 2 2 Phenylsulfonyl Ethyl Oxirane Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity

The epoxide ring in 2-(2-(Phenylsulfonyl)ethyl)oxirane is susceptible to ring-opening reactions, which can proceed through various pathways, leading to a range of products. A key area of research is the development of novel catalytic systems to control the regioselectivity and stereoselectivity of these transformations.

Future research is likely to focus on the design and application of chiral catalysts for the asymmetric ring-opening of this compound. This would provide access to enantioenriched products, which are highly valuable in medicinal chemistry and materials science. For instance, the use of chiral Lewis acids or organocatalysts could facilitate the enantioselective addition of nucleophiles to the epoxide. While specific catalytic systems for this compound are not yet widely reported, catalysts that have shown success with other sulfonyl-containing epoxides could be adapted.

Table 1: Potential Catalytic Systems for Asymmetric Ring-Opening of Sulfonyl Epoxides

| Catalyst Type | Potential Nucleophile | Expected Outcome |

| Chiral Salen-Metal Complexes | Azide (B81097), Amines, Thiols | Enantioselective formation of amino alcohols and thioethers |

| Chiral Phosphoric Acids | Alcohols, Water | Enantioselective synthesis of diols |

| Proline and its Derivatives | Ketones, Aldehydes | Asymmetric aldol-type reactions |

The development of dual-catalytic systems, where one catalyst activates the epoxide and another activates the nucleophile, could also lead to enhanced reactivity and selectivity. This approach has the potential to overcome some of the challenges associated with the inherent reactivity of the sulfonyl group.

Sustainable and Green Chemistry Approaches in Synthesis

Traditional methods for the synthesis of epoxides and sulfones often involve the use of hazardous reagents and generate significant waste. organic-chemistry.org There is a growing emphasis on developing more sustainable and environmentally friendly synthetic routes to compounds like this compound.

Future research in this area will likely focus on several key aspects:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This could involve the use of catalytic epoxidation methods with green oxidants like hydrogen peroxide or molecular oxygen. organic-chemistry.org

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce the reliance on petrochemicals.

Green Solvents: Utilizing environmentally benign solvents such as water, supercritical fluids, or ionic liquids to minimize the environmental impact of the synthesis. The synthesis of some sulfones has been demonstrated in water, suggesting this could be a viable approach for this compound. nih.gov

Catalytic Processes: Replacing stoichiometric reagents with catalytic alternatives to reduce waste and improve efficiency. For example, the oxidation of sulfides to sulfones can be achieved using catalytic amounts of metal complexes. organic-chemistry.org

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Sulfonyl Epoxides

| Step | Traditional Method | Green Alternative |

| Epoxidation | m-CPBA in chlorinated solvents | H₂O₂ with a catalyst in a green solvent |

| Sulfone Formation | Oxidation with stoichiometric peracids | Catalytic oxidation with O₂ or H₂O₂ |

| Overall Process | Multi-step, high E-factor | One-pot or tandem reactions, lower E-factor |

Expansion of Synthetic Scope and Functional Group Tolerance

The synthetic utility of this compound is directly related to its ability to participate in a wide range of chemical transformations and its compatibility with various functional groups. A significant trend in this area is the expansion of its synthetic scope beyond simple ring-opening reactions.

The Julia-Kocienski olefination, a powerful method for the formation of carbon-carbon double bonds, traditionally utilizes β-hydroxy sulfones. nih.govresearchgate.netmdpi.compreprints.orgpreprints.org The ring-opening of this compound with a suitable nucleophile could provide a direct route to the necessary β-hydroxy sulfone precursors. This would open up new avenues for the synthesis of complex alkenes. Recent advancements in the Julia-Kocienski olefination have demonstrated its high functional group tolerance, making it a valuable tool in natural product synthesis. nih.govresearchgate.netmdpi.compreprints.orgpreprints.org

Future research will likely explore the use of this compound in cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity. The combination of the epoxide and sulfonyl functionalities could be exploited to design novel tandem reactions for the efficient construction of heterocyclic and carbocyclic frameworks.

Advanced Spectroscopic Characterization and Structural Determination Methodologies

The unambiguous determination of the structure and stereochemistry of this compound and its derivatives is crucial for understanding their reactivity and biological activity. Advanced spectroscopic techniques play a pivotal role in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The protons on the epoxide ring of this compound are expected to appear as a characteristic set of multiplets in the range of 2.5-3.5 ppm. The diastereotopic nature of the methylene (B1212753) protons adjacent to the sulfonyl group can lead to complex splitting patterns, providing valuable structural information. youtube.com

¹³C NMR: The carbon atoms of the epoxide ring typically resonate in the range of 40-60 ppm.

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning the complex proton and carbon spectra of derivatives of this compound. ipb.pt NOESY or ROESY experiments can be used to determine the relative stereochemistry of the molecule.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of crystalline derivatives of this compound. nih.gov This technique can be used to confirm the stereochemistry of the products of asymmetric reactions and to study the solid-state packing and intermolecular interactions. While a crystal structure for the parent compound is not readily available, related sulfonyl hydrazone structures have been determined by X-ray crystallography, demonstrating the feasibility of this technique for this class of compounds. researchgate.net

Future research will likely involve the use of computational methods, in conjunction with experimental data, to predict and understand the spectroscopic properties and conformational preferences of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.